molecular formula C14H23NO3 B13549478 Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate

Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B13549478
M. Wt: 253.34 g/mol
InChI Key: RLVRJPRJSWIHEM-UHFFFAOYSA-N
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Description

Tert-butyl 1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.2.1]octane core modified with a tert-butoxycarbonyl (Boc) protecting group at the 3-position and an acetyl group at the 1-position. Its unique structure combines the rigidity of the bicyclic framework with functional groups that enhance reactivity and stability, making it valuable in medicinal chemistry and peptide synthesis.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C14H23NO3/c1-10(16)14-6-5-11(7-14)8-15(9-14)12(17)18-13(2,3)4/h11H,5-9H2,1-4H3

InChI Key

RLVRJPRJSWIHEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CCC(C1)CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves:

  • Construction of the azabicyclo[3.2.1]octane core,
  • Introduction of the tert-butyl ester protecting group on the carboxylate,
  • Selective acetylation at the 1-position nitrogen or carbon,
  • Use of strong bases and electrophilic reagents for functional group transformations.

Stepwise Preparation Procedures

Synthesis of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (Precursor)

  • Starting Material: Nortropinone hydrochloride or 3-oxo-8-azabicyclo[3.2.1]octane derivatives.
  • Protection: Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine in dichloromethane at 0°C for 3 hours yields tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with yields up to 94.5%.
  • Reaction Conditions: Anhydrous solvents (THF or dichloromethane), inert atmosphere (argon or nitrogen), and low temperatures (-60°C to 0°C) are critical for selectivity and yield.

Formation of 3-Trifluoromethanesulfonyloxy Derivatives (Activation Step)

  • Treatment of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) at -70°C to -78°C generates enolates.
  • Subsequent addition of N-phenyltrifluoromethane-sulfonimide or related trifluoromethanesulfonyl reagents leads to triflate derivatives with yields ranging from 78% to 92%.
  • This step is essential for introducing a good leaving group to facilitate further substitution or coupling reactions.

Acetylation to Introduce the 1-Acetyl Group

  • Acetyl chloride or acetic anhydride can be used to acetylate the nitrogen or carbon at the 1-position.
  • The reaction is typically performed in dichloromethane with triethylamine as a base at 0°C to room temperature.
  • The acetylation step proceeds with high selectivity due to the steric and electronic environment of the bicyclic system.

Hydrogenation and Final Purification

  • For related bicyclic amines such as tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, catalytic hydrogenation over palladium on activated carbon in ethanol under atmospheric hydrogen pressure for 18 hours is used to reduce unsaturated intermediates or remove protecting groups.
  • Final purification is achieved by silica gel column chromatography using mixtures such as ethyl acetate/hexane or cyclohexane/ether to isolate the pure product.

Data Table: Summary of Key Reaction Steps and Conditions

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Boc Protection Nortropinone hydrochloride + di-tert-butyl dicarbonate, Et3N, DCM, 0°C, 3 h 94.5 High purity tert-butyl ester intermediate
2 Enolate Formation & Triflation LHMDS or LDA, -70 to -78°C; N-phenyltrifluoromethane-sulfonimide, THF 78-92 Formation of triflate derivative for activation
3 Acetylation Acetyl chloride or acetic anhydride, Et3N, DCM, 0°C to RT Not explicitly reported Selective acetylation at 1-position
4 Catalytic Hydrogenation (if needed) Pd/C, ethanol, H2 (1 atm), RT, 18 h 100 Reduction of unsaturated or protected intermediates
5 Purification Silica gel chromatography, solvent systems (EtOAc/hexane, cyclohexane/ether) - Essential for product isolation

Mechanistic and Practical Considerations

  • The use of strong, non-nucleophilic bases (LHMDS, LDA) at low temperatures is critical to generate the enolate selectively without side reactions.
  • Triflate intermediates are highly reactive and enable subsequent nucleophilic substitution or cross-coupling reactions.
  • Boc protection stabilizes the nitrogen atom during subsequent transformations and is easily removed if required.
  • Acetylation conditions must be carefully controlled to avoid over-acetylation or side reactions.
  • Hydrogenation is a mild, effective method for removing unsaturation or protecting groups without damaging the bicyclic core.

Research Findings and Source Perspectives

  • The synthesis routes described are consistent across various patents and research articles, emphasizing the importance of low-temperature enolate chemistry and triflate intermediates for functionalization of azabicyclic systems.
  • Hydrogenation conditions and Boc protection strategies are widely validated in literature for bicyclic amines, ensuring high yields and purity.
  • Analytical data such as ^1H NMR, ^13C NMR, and ^19F NMR confirm the structural integrity of intermediates and final products, with spectral shifts consistent with the bicyclic framework and functional groups.
  • The methods avoid harsh conditions that could degrade the bicyclic scaffold, highlighting the balance between reactivity and stability in these syntheses.

Chemical Reactions Analysis

Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for nicotinic acetylcholine receptors, influencing synaptic transmission in the central and peripheral nervous systems . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1780781-02-3)

  • Structural Difference: Replaces the acetyl group with an amino (-NH₂) group at the 1-position.
  • Physicochemical Properties :
    • Molecular Formula: C₁₂H₂₂N₂O₂
    • Molecular Weight: 226.32 g/mol
    • Storage: 2–8°C in a dry, dark environment .
  • Applications: Acts as a dual protecting group for amines and carboxylic acids in peptide synthesis. Participates in esterification, amidation, and amine coupling reactions due to its nucleophilic amino group .

Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 637301-19-0)

  • Structural Difference : Features an oxo (=O) group at the 8-position instead of the 1-acetyl group.
  • Physicochemical Properties: Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.28 g/mol Purity: 95% (typical commercial grade) .
  • Applications :
    • Serves as a key intermediate in the synthesis of bioactive molecules targeting protein-protein interactions (PPIs) .
    • The oxo group enhances electrophilicity, enabling ketone-specific reactions such as reductive amination.

Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9)

  • Structural Difference : Contains a hydroxyl (-OH) group at the 3-position and shifts the azabicyclo nitrogen to the 8-position.
  • Physicochemical Properties: Molecular Formula: C₁₂H₂₁NO₃ Molecular Weight: 227.30 g/mol logP: 1.3 (moderate lipophilicity) .
  • Applications :
    • The hydroxyl group improves solubility, making it suitable for aqueous-phase reactions.
    • Investigated for chiral ligand synthesis in asymmetric catalysis .

Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1369502-46-4)

  • Structural Difference : Positions the oxo group at the 6-position rather than the 1- or 8-positions.
  • Physicochemical Properties: Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.28 g/mol .
  • Applications :
    • Positional isomerism alters steric and electronic properties, influencing substrate specificity in enzyme inhibition studies.

Research Findings and Trends

  • Functional Group Impact: Acetyl vs. Amino: The acetyl group in the target compound may enhance electrophilicity for acylation reactions, while the amino analog’s nucleophilicity is critical for peptide bond formation. Oxo vs. Hydroxy: Oxo groups increase reactivity toward nucleophiles (e.g., hydrazines), whereas hydroxy groups improve solubility and hydrogen-bonding capacity.
  • Synthetic Utility :
    • Boc-protected analogs are widely used in multi-step syntheses due to their stability under acidic conditions and ease of deprotection .
    • Microwave-assisted synthesis (e.g., ) highlights efficient routes to diazo and bicyclic intermediates.

Biological Activity

Tert-butyl 1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic organic compound notable for its nitrogen-containing structure and potential pharmacological applications. Understanding the biological activity of this compound is crucial for its development in medicinal chemistry and drug design.

Chemical Structure and Properties

The compound has a molecular formula of C13H21NO3C_{13}H_{21}NO_3 and a molecular weight of approximately 251.32 g/mol. Its structure includes a tert-butyl group, an acetyl group, and a carboxylate moiety, contributing to its unique chemical properties that may influence its biological interactions.

The biological activity of tert-butyl 1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate is hypothesized to involve interactions with biological macromolecules such as proteins and nucleic acids. The rigid bicyclic structure may facilitate specific binding to target sites, influencing enzymatic activity or receptor interactions.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of structurally similar azabicyclo compounds against various pathogens. Results indicated that certain derivatives exhibited significant inhibition against Gram-positive bacteria, suggesting that tert-butyl 1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate may possess similar properties.

Study 2: Neuroprotective Effects

Research focused on the neuroprotective potential of azabicyclo compounds revealed that some derivatives could reduce oxidative stress in neuronal cells. This suggests that tert-butyl 1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate might also offer protective effects in neurodegenerative conditions, although direct studies are necessary to confirm this.

Comparative Analysis with Related Compounds

To better understand the potential applications of tert-butyl 1-acetyl-3-azabicyclo[3.2.1]octane-3-carboxylate, a comparison with structurally related compounds is useful:

Compound NameCAS NumberStructural FeaturesUnique Aspects
Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane1199942-73-8Contains an amino group instead of an acetylPotentially different biological activity
Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane273206-92-1Smaller bicyclic systemDifferent ring strain and reactivity
Tert-butyl 8-hydroxy-3-benzoylazabicyclo[4.2.0]octane1251004-25-7Benzoyl modificationEnhanced lipophilicity

This table illustrates the diversity within azabicyclo structures and highlights how modifications can lead to varied biological activities.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm bicyclic structure and substituent positions (e.g., acetyl and tert-butyl groups). Coupling constants in ¹H NMR resolve stereochemistry .
  • LC-MS/HPLC : Quantify purity (>97%) and detect impurities using reverse-phase columns (C18) with UV detection at 210–254 nm .
  • X-ray Crystallography : Resolves absolute configuration for enantiopure batches .

How can researchers optimize reaction conditions to minimize side products during functionalization?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates and reduce hydrolysis .
  • Catalyst Screening : Pd/C or Raney Ni for hydrogenation steps; avoid acidic conditions to prevent Boc-group cleavage .
  • In-situ Monitoring : Use TLC or inline IR to track reaction progress and terminate before side reactions dominate .

What pharmacological targets are hypothesized for derivatives of this compound?

Advanced
The bicyclic core mimics tropane alkaloids, suggesting potential as:

  • Neuromodulators : Interaction with dopamine or serotonin transporters via amine functionalization .
  • Enzyme Inhibitors : Acetylated derivatives may target esterases or proteases. Preclinical assays (e.g., fluorescence-based enzyme inhibition) are recommended .

How should conflicting data on reaction reproducibility be addressed?

Q. Advanced

  • Parameter Standardization : Document exact stoichiometry, solvent batches, and equipment (e.g., microwave vs. oil bath heating) .
  • Isolation Protocols : Use column chromatography with gradients (e.g., 5–50% EtOAc/hexane) to isolate intermediates, reducing variability .
  • Collaborative Validation : Cross-lab replication using shared reference standards resolves method-dependent discrepancies .

What strategies protect sensitive functional groups during synthesis?

Q. Advanced

  • Boc Protection : Shields the amine during acidic steps; remove with TFA/DCM (1:4 v/v) .
  • Low-Temperature Acetylation : Prevents keto-enol tautomerism in the acetyl group .
  • Anhydrous Workup : Use molecular sieves or MgSO₄ to scavenge water in hygroscopic steps .

How can enantiomeric separation be achieved for stereoisomers of this compound?

Q. Advanced

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/iPrOH (90:10) for baseline separation .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) selectively modify one enantiomer .
  • Diastereomeric Salt Formation : Tartaric acid derivatives resolve enantiomers via crystallization .

What computational tools predict reactivity and stability of derivatives?

Q. Advanced

  • DFT Calculations : Gaussian or ORCA software models transition states for acetylation/cyclization steps .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in biological targets .
  • ADMET Predictors : Tools like SwissADME estimate bioavailability and metabolic stability .

What methods diversify the compound’s structure for SAR studies?

Q. Advanced

  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the bicyclic core .
  • Reductive Amination : Modify the acetyl group to secondary amines using NaBH₃CN .
  • Oxidation/Reduction : MnO₂ oxidizes alcohols to ketones; NaBH₄ reduces esters to alcohols .

How can researchers ensure batch-to-batch reproducibility in pharmacological assays?

Q. Advanced

  • QC Protocols : Strict adherence to NMR/LC-MS purity thresholds (>95%) and residual solvent limits (ICH guidelines) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify labile groups requiring stabilization .
  • Bioassay Controls : Include reference inhibitors (e.g., cocaine for transporter assays) to normalize inter-assay variability .

What are the stability profiles under varying pH and temperature conditions?

Q. Advanced

  • Acidic Conditions (pH <3) : Rapid Boc cleavage occurs; stabilize with buffered solutions (pH 5–7) .
  • Thermal Stability : Decomposition above 80°C (TGA/DSC data); store at 2–8°C under N₂ .
  • Photostability : Amber vials prevent UV-induced degradation of the bicyclic core .

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